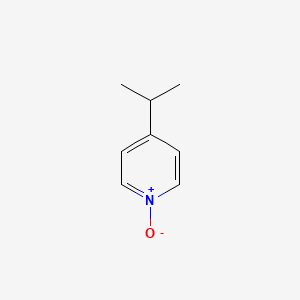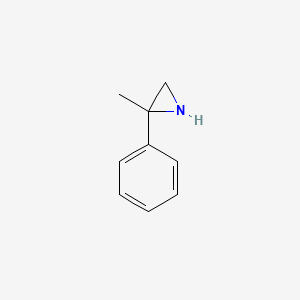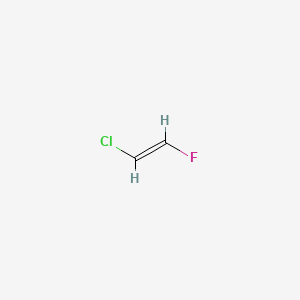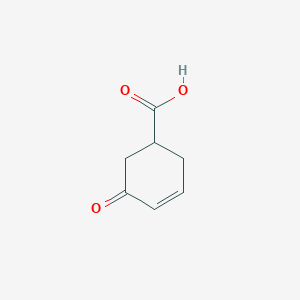
Methyl 5-chlorooctafluoropentanoate
Descripción general
Descripción
Molecular Structure Analysis
“Methyl 5-chlorooctafluoropentanoate” has a molecular weight of 294.53 . The exact molecular structure could not be found in the available sources .Chemical Reactions Analysis
Specific information on the chemical reactions involving “Methyl 5-chlorooctafluoropentanoate” was not found in the available sources .Aplicaciones Científicas De Investigación
Green Solvent for Organic Synthesis
Methyl 5-chlorooctafluoropentanoate has emerged as a promising green solvent. Its multicomponent nature and multi-step synthesis have been addressed through novel retrosynthetic approaches. Notably, two different one-step syntheses have been developed via base-catalyzed Michael additions, resulting in high-purity product. The more advanced synthetic route, which is solvent-free and swift, aligns with green chemistry principles. Metrics analysis confirms its sustainability compared to patented routes .
O- and N-Arylation Reactions
This green solvent has been successfully applied in O- and N-arylation reactions via SNAr processes. It demonstrates similar or superior yields compared to other green solvents. The ability to recover the solvent further enhances its appeal for practical applications in organic synthesis .
Membrane Science
Methyl 5-chlorooctafluoropentanoate finds opportunities in membrane science. Conventional, toxic polar aprotic solvents are often used in large quantities in this field. By utilizing this green solvent, researchers can mitigate environmental impact while achieving comparable results. Its properties, including dielectric constant, solubility parameters, and NMR residual shifts, facilitate its adoption in membrane-related studies .
Derivatization of Hydrophilic Analytes
The compound 2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), derived from Methyl 5-chlorooctafluoropentanoate, has been synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes. Its analytical performance compares favorably to other perfluorinated chloroformates .
Antifungal Activity
While not directly related to the solvent’s use, the synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one involves Methyl 5-chlorooctafluoropentanoate. This compound exhibits antifungal activity and has been synthesized via Friedel-Crafts reaction .
Solvent Recovery and Recycling
Given its green credentials, Methyl 5-chlorooctafluoropentanoate can contribute to sustainable practices by enabling solvent recovery and recycling. Researchers can explore methods to efficiently reclaim and reuse this solvent, reducing waste and environmental impact.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF8O2/c1-17-2(16)3(8,9)4(10,11)5(12,13)6(7,14)15/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXUHHLEYWWLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382108 | |
| Record name | methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chlorooctafluoropentanoate | |
CAS RN |
261503-67-7 | |
| Record name | Methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



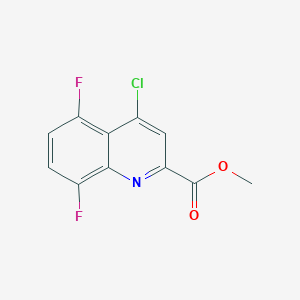

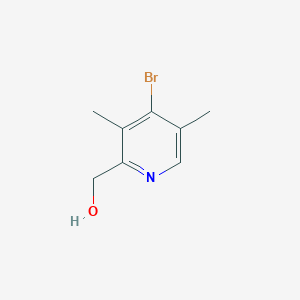
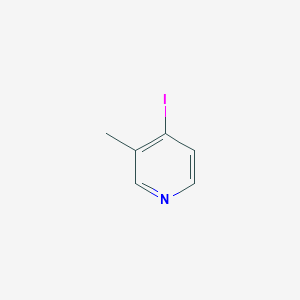
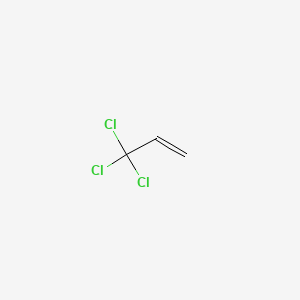
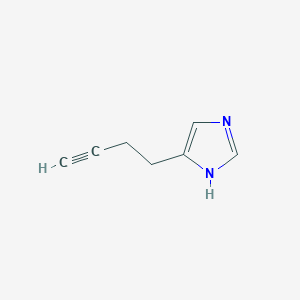

![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)
